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An In-depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Introduction: A Versatile Building Block in Modern
Chemistry
4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a heterocyclic organic compound

of significant interest to researchers in medicinal chemistry and drug development. As a

functionalized pyrazole, it serves as a valuable synthetic intermediate, or building block, for

constructing more complex molecular architectures.[1][2] The pyrazole core is a privileged

scaffold in pharmacology, appearing in numerous approved drugs. The presence of a reactive

bromomethyl group, combined with the stability offered by the hydrobromide salt form, makes

this compound a strategic choice for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety

into target molecules.

This guide provides a comprehensive overview of the core physical and chemical properties of

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, offering field-proven insights into its

handling, characterization, and synthetic utility.

Part 1: Molecular Identity and Physicochemical
Properties
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A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in research and development.

Chemical Structure and Identifiers
The structure consists of a pyrazole ring N-methylated at position 1, with a bromomethyl

substituent at position 4. The compound is supplied as a hydrobromide salt, which enhances its

stability and crystallinity, making it easier to handle and store compared to the free base.

Caption: Chemical structure of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide.

Table 1: Chemical Identifiers and Core Properties

Property Value Source

IUPAC Name

4-(bromomethyl)-1-
methylpyrazole;hydrobrom
ide

[3]

CAS Number 528878-44-6 [3][4]

Molecular Formula C₅H₈Br₂N₂ [3][5]

Molecular Weight 255.94 g/mol [3][5]

Canonical SMILES CN1C=C(C=N1)CBr.Br [3]

| InChIKey | JUAZMXHMICDXKH-UHFFFAOYSA-N |[3] |

Physicochemical Data
The physical state and solubility dictate the appropriate solvents and conditions for reactions

and analyses. The recommended storage temperature is critical for maintaining the

compound's long-term integrity.

Table 2: Summary of Physicochemical Properties
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Property Value Source / Comment

Physical Form Solid

Purity Typically ≥97%

Storage Temperature Freezer

Shipping Temperature Room Temperature

| Solubility | While specific data is limited, related compounds like 4-bromo-1-methylpyrazole

show good solubility in organic solvents (ethyl acetate, dichloromethane, DMSO) and poor

solubility in water.[6] The hydrobromide salt form is expected to increase aqueous solubility. |

Part 2: Chemical Reactivity and Synthetic Profile
The synthetic utility of this reagent is primarily driven by the C-Br bond in the bromomethyl

group. This group is an excellent electrophilic site, primed for nucleophilic substitution

reactions.

Mechanism of Action: The Alkylating Agent
The core reactivity stems from the C(sp³)-Br bond. The bromine atom is a good leaving group,

making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This

allows for the straightforward attachment of the (1-methyl-1H-pyrazol-4-yl)methyl group to other

molecules.

Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond,

creating a partial positive charge (δ+) on the carbon. A nucleophile (Nu⁻) attacks this

electrophilic carbon, displacing the bromide ion (Br⁻) in a classic Sₙ2 (bimolecular

nucleophilic substitution) reaction. The pyrazole ring itself influences the reactivity, but the

primary reaction site is the benzylic-like bromomethyl carbon.

4-(bromomethyl)-1-methyl-1H-pyrazole
(Electrophile)

Sₙ2 Transition State
[Nu---CH₂---Br]δ⁻

Attack by Nu⁻

Nucleophile (Nu⁻)
(e.g., R-OH, R-NH₂, R-SH)

Substituted Product
(Nu-CH₂-pyrazole)

Bond Formation

Bromide Ion (Br⁻)
(Leaving Group)

Bond Cleavage
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Click to download full resolution via product page

Caption: General workflow of a nucleophilic substitution reaction.

Applications in Synthesis
This reagent is a key intermediate for synthesizing molecules with potential biological activity.

[1] Pyrazole derivatives are explored in diverse therapeutic areas, including oncology and

infectious diseases.[2] The ability to use this compound to introduce the pyrazole moiety allows

chemists to:

Modify existing drug scaffolds to improve pharmacological properties.

Construct novel heterocyclic systems by using the bromomethyl group as a handle for

cyclization reactions.

Create libraries of compounds for high-throughput screening in drug discovery campaigns.

Part 3: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Understanding the hazards

associated with a chemical is non-negotiable for safe laboratory practice.

Hazard Identification
Based on aggregated GHS data, 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is

classified with the following hazards:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning".
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Recommended Handling and PPE
Given the hazards, the following precautions are mandatory:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard

EN166 or OSHA 29 CFR 1910.133).[8][9]

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[8]

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a

NIOSH/MSHA-approved respirator.

Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the

laboratory.[8]

Storage and Stability
Conditions: Store in a tightly closed container in a dry, well-ventilated place.[7] The

recommended storage temperature is in a freezer.

Incompatibilities: Avoid contact with strong oxidizing agents.[8][9]

Part 4: Experimental Protocols for Characterization
The following protocols represent standard, self-validating methodologies for the structural

confirmation and purity assessment of a novel organic salt like 4-(bromomethyl)-1-methyl-1H-
pyrazole hydrobromide.

Protocol 1: Structural Confirmation by ¹H NMR
Spectroscopy

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed

information about the chemical environment of hydrogen atoms in a molecule, confirming the
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presence of key functional groups and their connectivity.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7

mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve polar

salts) in a clean, dry NMR tube.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition: Collect the ¹H NMR spectrum over a standard chemical shift range (e.g.,

0-12 ppm).

Data Analysis (Expected Signals):

N-CH₃: A singlet peak, typically around 3.7-4.0 ppm.

CH₂Br: A singlet peak, shifted downfield due to the adjacent bromine and pyrazole ring,

expected around 4.5-4.8 ppm.

Pyrazole Ring Protons (H3/H5): Two distinct singlets (or narrow doublets if coupling

exists) in the aromatic region, typically between 7.5 and 8.5 ppm.

HBr/H₂O: A broad singlet, which may be exchangeable with residual water in the

solvent. Its chemical shift can vary significantly.

Protocol 2: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning

between a stationary phase and a mobile phase. For a pure compound, a single major peak

is expected.

Methodology:

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable

solvent (e.g., a mixture of water and acetonitrile). Prepare a working solution by diluting
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the stock to ~50 µg/mL.

Instrumentation and Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.

Causality: Starting with a high aqueous content ensures the polar compound binds to

the column, and gradually increasing the organic content elutes it.

Flow Rate: 1.0 mL/min.

Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 220

nm or 254 nm).

Injection Volume: 10 µL.

Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is

calculated as the area of the main peak divided by the total area of all peaks, expressed

as a percentage. A purity level of ≥97% is common for commercial-grade reagents.

Conclusion
4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide stands as a highly valuable and

reactive intermediate for chemical synthesis. Its well-defined structure, characterized by the

electrophilic bromomethyl group, provides a reliable handle for incorporating the pyrazole

scaffold into a diverse range of molecules. A thorough understanding of its physicochemical

properties, reactivity profile, and safety requirements—as detailed in this guide—is essential for

its effective and safe utilization in the laboratory. By employing robust analytical techniques for

characterization, researchers can proceed with confidence in its application toward the

discovery and development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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